molecular formula C17H17N3O2 B10808392 N-(1H-benzimidazol-2-yl)-4-phenoxybutanamide

N-(1H-benzimidazol-2-yl)-4-phenoxybutanamide

Cat. No.: B10808392
M. Wt: 295.34 g/mol
InChI Key: YMCXJDMPCASFHB-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-4-phenoxybutanamide is a synthetic benzimidazole derivative intended for research applications. Compounds based on the benzimidazole scaffold are of significant scientific interest due to their diverse pharmacological profiles. Research into analogous structures has shown potential in areas such as antiparasitic activity, with some benzimidazole-2-yl hydrazones demonstrating efficacy against Trichinella spiralis larvae in vitro . Other benzimidazole derivatives have been investigated as kinase signaling modulators and apoptosis inducers in cellular models for their antileukemic and cytostatic potential , while additional variants have been explored as non-nucleoside inhibitors of HIV-1 reverse transcriptase . The specific mechanism of action, binding affinity, and biological activity of this compound are subjects for ongoing investigation. This product is provided for research purposes in laboratory settings only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments before use.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-phenoxybutanamide

InChI

InChI=1S/C17H17N3O2/c21-16(11-6-12-22-13-7-2-1-3-8-13)20-17-18-14-9-4-5-10-15(14)19-17/h1-5,7-10H,6,11-12H2,(H2,18,19,20,21)

InChI Key

YMCXJDMPCASFHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Formation of 2-Aminobenzimidazole

The benzimidazole scaffold is typically synthesized via cyclization of o-phenylenediamine derivatives. A widely adopted method involves the reaction of o-phenylenediamine with cyanogen bromide under acidic conditions to yield 2-aminobenzimidazole. Alternatively, hydrolysis of methylbenzimidazol-2-yl carbamate in the presence of glacial acetic acid produces 2-aminobenzimidazole with high purity (80% yield). Key steps include:

  • Refluxing o-phenylenediamine with cyanogen bromide in hydrochloric acid at 100°C for 4 hours.

  • Neutralization with sodium hydroxide to precipitate the product.

  • Recrystallization from ethanol/water (1:2 ratio) to achieve a melting point of 231–233°C.

Preparation of 4-Phenoxybutanoic Acid

Nucleophilic Substitution of γ-Butyrolactone

4-Phenoxybutanoic acid is synthesized via ring-opening of γ-butyrolactone with phenol in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate):

  • Reaction conditions : 120°C for 8 hours under nitrogen atmosphere.

  • Work-up : Acidification with HCl to pH 2, followed by extraction with ethyl acetate.

  • Yield : 75–80% after recrystallization from hexane.

Alternative Route via Mitsunobu Reaction

For higher regioselectivity, the Mitsunobu reaction couples 4-bromobutyric acid with phenol using triphenylphosphine and diethyl azodicarboxylate (DEAD):

  • Solvent : Tetrahydrofuran (THF) at 0°C to room temperature.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:4).

  • Characterization : 1H^1H-NMR shows a triplet for the methylene adjacent to oxygen at δ 4.10 ppm (J = 6.4 Hz).

Amide Bond Formation Strategies

Direct Coupling via Carboxylic Acid Activation

The target amide is formed by reacting 2-aminobenzimidazole with 4-phenoxybutanoic acid using a coupling agent. Two prevalent methods are:

  • EDC/HOBt Method :

    • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

    • Conditions : DMF solvent, room temperature, 12 hours.

    • Yield : 85–90% after precipitation in ice-water.

  • Schotten-Baumann Reaction :

    • Reagents : Thionyl chloride to convert the acid to acyl chloride, followed by reaction with the amine in aqueous NaOH.

    • Work-up : Filtration and washing with cold ethanol.

Microwave-Assisted Synthesis

To reduce reaction time, microwave irradiation (150°C, 300 W) accelerates the coupling process, achieving 88% yield in 30 minutes.

Optimization and Scalability

Solvent and Temperature Effects

  • Optimal solvent : Ethanol or methanol for Stobbe condensation (50–55°C).

  • Base selection : Potassium tert-butoxide enhances reaction efficiency in benzimidazole alkylation.

Large-Scale Production Considerations

  • Cost reduction : Use of low-cost starting materials like o-phenylenediamine and γ-butyrolactone.

  • Safety : Avoidance of hazardous reagents (e.g., thiophosgene) minimizes industrial risks.

Analytical Characterization

Spectroscopic Data

  • 1H^1H-NMR (400 MHz, DMSO-d6) :

    • δ 11.0 ppm (s, 1H, NH benzimidazole).

    • δ 7.30–7.20 ppm (m, 5H, aromatic protons).

    • δ 4.20 ppm (q, 2H, OCH2CH3).

    • δ 2.37 ppm (t, 2H, COCH2).

  • FT-IR : C=O stretch at 1680 cm⁻¹, N-H bend at 1550 cm⁻¹.

Purity Assessment

  • HPLC : Retention time 8.2 minutes (C18 column, acetonitrile/water 70:30).

  • Melting point : 250–252°C (ethanol recrystallization).

Applications and Derivatives

N-(1H-Benzimidazol-2-yl)-4-phenoxybutanamide serves as a precursor for antibacterial and antiulcer agents. Derivatives with trifluoromethyl or tert-butyl groups exhibit enhanced metabolic stability .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

The following table and analysis compare N-(1H-benzimidazol-2-yl)-4-phenoxybutanamide with structurally or functionally related benzimidazole derivatives from the literature:

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

Compound Name Structural Features Synthesis Method Biological Activity Efficacy (IC₅₀ or Key Metrics) References
This compound Benzimidazole core + 4-phenoxybutanamide side chain Not explicitly detailed in evidence; likely involves condensation or alkylation Unknown (inferred: potential analgesic/PPARγ) N/A -
B1 (N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline) Benzimidazole + 4-methoxyaniline methyl group Multi-step synthesis via hydrazine intermediates Analgesic via PPARγ agonism; reduces neuropathic pain Significant pain reduction in mice
B8 (N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide) Benzimidazole + 4-acetamidophenoxymethyl group Similar to B1, with acetamide functionalization PPARγ-mediated analgesic and anti-inflammatory Reduced TNF-α expression in spinal cord
Semicarbazone derivatives (e.g., 2-[(substituted phenyl)methylidene]-N-[6-(propylsulfanyl)-1H-benzimidazol-2-yl]hydrazine-1-carboxamide) Benzimidazole + semicarbazone and substituted phenyl groups Derived from albendazole via hydrazine-carboxamide condensation with aldehydes α-Glucosidase inhibition IC₅₀: 12.88–44.35 µg/mL (vs. acarbose: 40.06 µg/mL)
N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine Benzimidazole + 4-chlorophenylmethanamine Not detailed Agricultural effects (inhibits wheat germination) Reduced germination rates

Key Observations:

Structural Diversity and Activity: The phenoxybutanamide group in the target compound distinguishes it from analogs like B1 and B8, which feature methoxyaniline or acetamidophenoxy groups. These substituents likely influence receptor binding (e.g., PPARγ) and pharmacokinetics . This highlights how functional groups (e.g., semicarbazone vs. phenoxybutanamide) dictate therapeutic targets .

Synthetic Routes :

  • B1 and B8 were synthesized via multi-step reactions involving hydrazine intermediates, while semicarbazones required albendazole derivatization . The target compound’s synthesis may share similarities (e.g., alkylation or condensation), but exact protocols are unspecified in the evidence.

Biological Targets: PPARγ Agonism: B1 and B8 attenuate morphine-induced hyperalgesia via PPARγ activation, suggesting the target compound’s phenoxybutanamide group could similarly modulate this pathway . Enzyme Inhibition: Semicarbazones inhibit α-glucosidase, implying that benzimidazole derivatives with electron-withdrawing groups (e.g., sulfonyl, fluorophenyl) may enhance enzyme binding .

Contrasting Applications :

  • Derivatives like N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine () show agricultural applications , unlike pharmacologically focused analogs. This underscores the scaffold’s versatility across disciplines .

Biological Activity

N-(1H-benzimidazol-2-yl)-4-phenoxybutanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of benzimidazole derivatives, which are known for their pharmacological versatility. The synthesis typically involves multi-step organic reactions, often starting from readily available benzimidazole precursors.

Key Steps in Synthesis:

  • Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid to form the benzimidazole structure.
  • Substitution Reactions: Subsequent reactions introduce the phenoxybutanamide side chain, which is critical for enhancing biological activity.
  • Purification: The final product is purified using crystallization or chromatography techniques to ensure high purity for biological testing.

Biological Activity

The biological activities of this compound have been extensively studied. Below are its key pharmacological properties:

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties by targeting specific molecular pathways involved in tumor growth and survival. It has been shown to inhibit microRNA biogenesis, particularly affecting miR-210, which is implicated in cancer cell proliferation and apoptosis.

Case Study:
In a study involving MDA-MB-231 breast cancer cells, this compound reduced miR-210 levels and induced apoptosis under hypoxic conditions, demonstrating its potential as an anti-cancer agent .

Antimicrobial Activity

Benzimidazole derivatives are renowned for their antimicrobial properties. This compound has shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusModerate Inhibition32 µg/mL
Escherichia coliWeak Inhibition64 µg/mL
Candida albicansHigh Inhibition16 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The benzimidazole core is crucial for bioactivity, while the phenoxybutanamide moiety enhances solubility and target specificity.

Comparison with Related Compounds:

Compound Structural Features Biological Activity
MepazinePiperazine ringInduces apoptosis
JNJ-67856633Allosteric inhibitorSelectively inhibits MALT1 protease
N-(3-Azidopropyl)-4-(2,6-di-tert-butyl...Azide functional groupInhibits microRNA biogenesis

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1H-benzimidazol-2-yl)-4-phenoxybutanamide, and what optimization strategies improve yield?

  • Methodology : The synthesis typically involves multi-step reactions starting with benzimidazole precursors. For example, coupling 1H-benzimidazole-2-amine with 4-phenoxybutanoyl chloride under Schotten-Baumann conditions (room temperature, aqueous NaOH, dichloromethane) . Yield optimization strategies include:

  • Using coupling agents like EDCI/HOBt to enhance amide bond formation efficiency.
  • Temperature control (0–5°C during acyl chloride addition to prevent side reactions).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR confirm the benzimidazole proton environment (e.g., aromatic protons at δ 7.2–8.1 ppm) and phenoxy group integration .
  • IR : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and benzimidazole N-H (~3400 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 323.15) .

Q. How does the phenoxybutanamide moiety influence the compound’s physicochemical properties?

  • Methodology : Computational tools (e.g., MarvinSketch, SwissADME) predict logP (~3.2), solubility (<0.1 mg/mL in water), and hydrogen-bonding capacity. Experimental validation includes HPLC retention time analysis (C18 column, acetonitrile/water) and thermal stability assays (TGA/DSC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

  • Methodology :

  • Conduct comparative studies using standardized assays (e.g., MTT for cytotoxicity, IC50_{50} values).
  • Analyze structural variations (e.g., substituents on the phenoxy group) using SAR tables:
Derivative StructureBioactivity (IC50_{50}, μM)TargetReference
4-Chloro-phenoxy12.3 (Anticancer)Topoisomerase II
4-Methoxy-phenoxy45.6 (Antimicrobial)DNA gyrase
  • Perform meta-analyses of published data to identify confounding variables (e.g., cell line specificity) .

Q. What experimental designs are optimal for studying the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with protein structures (PDB IDs) to predict binding poses. Validate with SPR (surface plasmon resonance) for affinity measurements (KD_D) .
  • Cellular Assays : Dose-response curves (0.1–100 μM) in cancer cell lines (e.g., HeLa, MCF-7) with caspase-3/7 activation kits to confirm apoptosis pathways .

Q. How can synthetic byproducts or impurities in this compound be identified and mitigated?

  • Methodology :

  • HPLC-MS/MS : Detect impurities (e.g., unreacted benzimidazole precursors) with a C18 column and 0.1% formic acid mobile phase.
  • Process Optimization : Introduce scavenger resins (e.g., QuadraSil MP) during synthesis to absorb excess reagents .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Methodology :

  • Formulate as nanoparticles (PLGA-based, 150–200 nm size) using emulsion-solvent evaporation.
  • Assess pharmacokinetics in rodent models: Cmax_\text{max}, Tmax_\text{max}, and AUC via LC-MS/MS plasma analysis .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the compound’s enzyme inhibition efficacy?

  • Methodology :

  • Evaluate assay conditions: pH (e.g., 7.4 vs. 6.8), ionic strength, and cofactors (e.g., Mg2+^{2+} for kinases).
  • Replicate experiments using commercial enzyme kits (e.g., Sigma-Aldrich’s Topoisomerase II assay) to standardize protocols .

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